4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[3-(2-bromophenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c19-15-6-2-1-5-14(15)8-9-17(23)21-11-12-22(18(24)13-21)16-7-3-4-10-20-16/h1-7,10H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSCOGRONLUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.78 g/mol. The structure features a piperazine ring substituted with a bromophenyl and a pyridinyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds related to piperazine derivatives exhibit various biological activities, including:
- Antidepressant Effects : Some piperazine derivatives have shown efficacy in treating depression, primarily through serotonin receptor modulation.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Activity : Studies have reported antimicrobial effects against a range of bacteria and fungi.
Antidepressant Activity
A study highlighted the antidepressant-like effects of similar piperazine compounds in rodent models. These compounds acted as selective serotonin reuptake inhibitors (SSRIs), improving mood and reducing anxiety-like behaviors. For instance, compounds with similar structures were effective in the forced swim test, a common model for assessing antidepressant activity .
Anticancer Activity
Research involving the compound's analogs has shown promising results against human cancer cell lines. A specific study evaluated the cytotoxic effects of various piperazine derivatives on Caco-2 (colon cancer) and A549 (lung cancer) cells. Results indicated that some derivatives significantly decreased cell viability, suggesting a mechanism involving apoptosis induction .
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | <0.001 |
| Compound B | A549 | 31.9 | 0.0019 |
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been assessed against several pathogens. In vitro studies demonstrated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .
Case Studies
-
Case Study on Antidepressant Effects :
In an experimental setup, researchers administered a series of piperazine derivatives to mice subjected to chronic mild stress. The results indicated significant improvements in behavioral tests measuring depression-like symptoms compared to control groups . -
Case Study on Anticancer Activity :
A recent investigation into the anticancer properties of related compounds revealed that specific substitutions on the piperazine ring enhanced cytotoxicity against breast cancer cell lines. This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy . -
Case Study on Antimicrobial Efficacy :
An evaluation of antimicrobial activity showed that certain piperazine derivatives exhibited potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities among the target compound and related piperazinone derivatives:
Key Observations:
Substituent Impact: The 2-bromophenyl group in the target compound and QC-8360 may enhance halogen bonding with biological targets compared to fluorophenyl (SZE) or chlorophenyl analogs . The propanoyl chain in the target compound increases molecular weight and flexibility compared to simpler acetamide or methyl derivatives (e.g., SZE) .
Chlorophenyl derivatives (e.g., ) exhibit cytotoxicity in cancer cell lines, implying that bromophenyl analogs may share similar mechanisms .
Physicochemical Properties
Discussion:
- The target compound’s higher lipophilicity (LogP ~3.2) may improve membrane permeability but could reduce solubility, necessitating formulation optimization.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(3-(2-Bromophenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one?
Synthesis typically involves multi-step reactions:
- Coupling reactions : The propanoyl and pyridinyl groups are introduced via nucleophilic substitution or amide bond formation. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>93%) .
- Key intermediates : 2-Bromophenyl propanoyl chloride and 1-(pyridin-2-yl)piperazin-2-one are common precursors .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions, particularly the 2-bromophenyl and pyridinyl moieties .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic/monoclinic systems, unit cell parameters: Å, Å) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) validate purity (>95%) .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D3 receptors) using H-labeled ligands to measure IC values .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) assess interactions with kinases or proteases .
- Surface plasmon resonance (SPR) : Quantifies real-time binding affinity () to target proteins .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Replace the 2-bromophenyl group with fluorophenyl or methoxyphenyl analogs to evaluate electronic effects on bioactivity .
- Scaffold modifications : Introduce methyl or sulfonyl groups to the piperazinone ring to study steric influences on receptor binding .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses in target active sites .
Advanced: How should conflicting bioactivity data from different studies be reconciled?
- Control standardization : Ensure consistent assay conditions (pH, temperature, solvent) and use internal controls (e.g., reference inhibitors) .
- Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC/IC reproducibility .
- Orthogonal assays : Cross-validate results using SPR, ITC (isothermal titration calorimetry), and cell-based functional assays .
Advanced: What methodologies ensure reliable quantification of the compound in complex matrices (e.g., plasma)?
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode with deuterated internal standards (e.g., -analogs) minimizes matrix effects .
- Sample preparation : Solid-phase extraction (C18 cartridges) removes proteins and lipids .
- Calibration curves : Linear ranges (1–1000 ng/mL) with R > 0.99 ensure accuracy .
Advanced: How can researchers assess the compound’s toxicity profile preclinically?
- In vitro cytotoxicity : MTT assays on HEK-293 or HepG2 cells (48-hour exposure) to determine IC values .
- In vivo studies : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .
Advanced: What non-medicinal applications does this compound have in chemical biology or materials science?
- Fluorescent probes : Conjugate with BODIPY dyes via the piperazinone nitrogen for cellular imaging .
- Metal coordination : The pyridinyl nitrogen can chelate transition metals (e.g., Cu) for catalytic applications .
- Polymer precursors : Functionalize the bromophenyl group for Suzuki-Miyaura couplings in dendrimer synthesis .
Advanced: What computational tools are most effective for predicting this compound’s physicochemical properties?
- ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (~2.5), aqueous solubility (~50 µM), and blood-brain barrier permeability .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and predict vibrational spectra .
- Molecular dynamics (MD) : GROMACS simulates ligand-receptor binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
